1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenethyl group attached to a thiadiazole ring, which is further substituted with a methylthio group and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach is to start with 4-methoxyphenethylamine, which undergoes a reaction with thiocyanate to form an intermediate thiadiazole derivative. This intermediate is then treated with methylthio reagents and urea to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.
Reduction Products: 4-Methoxyphenethylamine.
Substitution Products: Various substituted thiadiazoles.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects involves interaction with specific molecular targets. The phenethyl group may interact with enzymes or receptors, while the thiadiazole ring can modulate biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific structural features. Similar compounds include:
4-Methoxyphenethylamine: Lacks the thiadiazole and urea moieties.
Thiadiazole derivatives: May lack the phenethyl group or the methoxy substituent.
Urea derivatives: May lack the thiadiazole ring or the methoxy group.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRLXIYGXKSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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